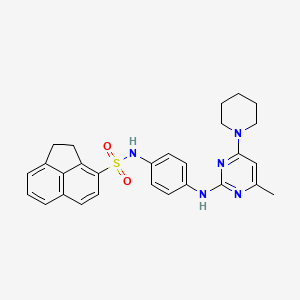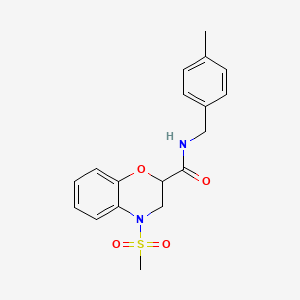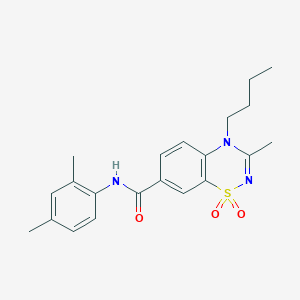![molecular formula C20H22N4O2 B11235834 6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11235834.png)
6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with an ethyl group at the 6th position and a piperazin-1-ylmethyl group at the 4th position. The piperazin-1-ylmethyl group is further substituted with a pyrimidin-2-yl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Piperazin-1-ylmethyl Group: The piperazin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction between the chromen-2-one derivative and a suitable piperazine derivative.
Substitution with Pyrimidin-2-yl Group: The final step involves the substitution of the piperazine derivative with a pyrimidin-2-yl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antifibrotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or fibrosis, thereby exerting anti-inflammatory or antifibrotic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both chromen-2-one and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-ethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C20H22N4O2/c1-2-15-4-5-18-17(12-15)16(13-19(25)26-18)14-23-8-10-24(11-9-23)20-21-6-3-7-22-20/h3-7,12-13H,2,8-11,14H2,1H3 |
InChI Key |
YYBHITKTXHBICC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11235755.png)

![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11235774.png)
![methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B11235779.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11235792.png)
![N~4~-(3-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11235814.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11235816.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11235828.png)
![6-allyl-N-(4-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11235840.png)

![7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11235851.png)
